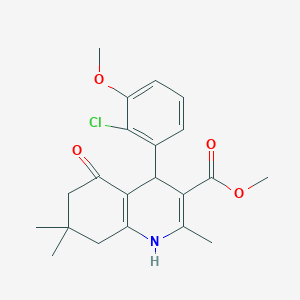

Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a fused hexahydroquinoline core substituted with a 2-chloro-3-methoxyphenyl group at position 4, methyl groups at positions 2, 7, and 7, and a methyl ester at position 2. This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, which is renowned for its diverse pharmacological properties, including calcium channel modulation, antimicrobial activity, and enzyme inhibition . The structural complexity of this molecule, particularly the chloro-methoxy substitution pattern on the phenyl ring, contributes to its unique electronic and steric properties, making it a subject of interest in medicinal and synthetic chemistry.

Properties

CAS No. |

853328-40-2 |

|---|---|

Molecular Formula |

C21H24ClNO4 |

Molecular Weight |

389.9 g/mol |

IUPAC Name |

methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C21H24ClNO4/c1-11-16(20(25)27-5)17(12-7-6-8-15(26-4)19(12)22)18-13(23-11)9-21(2,3)10-14(18)24/h6-8,17,23H,9-10H2,1-5H3 |

InChI Key |

UXDAKVIHQFKNHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Traditional Multi-Step Organic Synthesis

The conventional synthesis of this compound begins with a Hantzsch-like multicomponent reaction (MCR). A typical protocol involves the condensation of 2-chloro-3-methoxybenzaldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), methyl acetoacetate, and ammonium acetate under reflux conditions. The reaction proceeds via a cascade mechanism involving Knoevenagel condensation, Michael addition, and cyclization .

Key steps :

-

Knoevenagel Condensation : The aldehyde reacts with methyl acetoacetate to form an α,β-unsaturated ketone intermediate.

-

Michael Addition : Dimedone undergoes nucleophilic attack on the unsaturated intermediate.

-

Cyclization and Aromatization : Ammonium acetate facilitates cyclization to form the hexahydroquinoline core.

-

Reactants : 2-Chloro-3-methoxybenzaldehyde (1 mmol), dimedone (1 mmol), methyl acetoacetate (1 mmol), ammonium acetate (5 mmol).

-

Solvent : Ethanol (10 mL).

-

Conditions : Reflux at 80°C for 8 hours.

-

Yield : 65–75% after recrystallization from ethanol.

Catalytic Methods Using Acidic Catalysts

Acidic catalysts such as [Pyridine-1-SO3H-2-COOH]Cl have been employed to enhance reaction efficiency. This Brønsted acid catalyst accelerates proton transfer steps, reducing reaction times and improving yields .

-

Catalyst : [Pyridine-1-SO3H-2-COOH]Cl (7 mol%).

-

Solvent : Solvent-free conditions at 50°C.

-

Time : 20–40 minutes.

-

Yield : 85–92%.

Advantages :

-

Eliminates the need for volatile organic solvents.

-

Catalyst recyclability up to five cycles without significant loss of activity .

Ionic Liquid-Catalyzed Green Synthesis

Ionic liquids like [H2-DABCO][HSO4]2 offer a sustainable alternative by combining high catalytic activity with environmental benefits. These catalysts stabilize intermediates through hydrogen bonding and electrostatic interactions .

| Parameter | Value |

|---|---|

| Catalyst loading | 30 mg (0.097 mmol) |

| Solvent | Ethanol |

| Temperature | Room temperature |

| Time | 5–15 minutes |

| Yield | 76–100% |

Characterization :

-

IR : Peaks at 3200–3440 cm⁻¹ (N–H stretching), 1671 cm⁻¹ (C=O ester) .

-

1H NMR : δ 1.32 (s, 9H, C(CH3)3), 4.82 (s, 1H, H4), 7.19–7.59 (m, aromatic protons) .

Solid-State Solvent-Free Synthesis

Solid-state methods avoid solvents entirely, reducing waste and simplifying purification. This approach involves grinding reactants with a mortar and pestle, followed by thermal activation .

-

Reactants : Equimolar amounts of aldehyde, dimedone, methyl acetoacetate, and ammonium acetate.

-

Conditions : Ground for 15 minutes, heated at 80°C for 2 hours.

-

Yield : 82–90%.

Benefits :

-

No solvent required, aligning with green chemistry principles.

-

Short reaction times and high atom economy.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include temperature, catalyst loading, and reactant stoichiometry. Studies comparing traditional and catalytic methods reveal significant differences:

Comparative Data :

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Traditional Reflux | 80 | 8 | 65–75 | 90–95 |

| Ionic Liquid | 25 | 0.25 | 98 | >99 |

| Solid-State | 80 | 2 | 90 | 97 |

Key Findings :

-

Ionic liquid catalysis achieves near-quantitative yields at ambient temperatures .

-

Excess ammonium acetate (>5 mmol) suppresses side reactions but may complicate purification .

Characterization and Analytical Data

Post-synthesis characterization ensures structural fidelity and purity. Common techniques include spectroscopy, chromatography, and X-ray crystallography.

-

13C NMR : δ 166.4 (ester C=O), 199.3 (ketone C=O).

-

Mass Spectrometry : m/z 389.9 [M+H]⁺.

Crystallographic Insights :

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline derivatives with modified functional groups.

Reduction: Alcohol derivatives of the original compound.

Substitution: Compounds with new substituents replacing the chloro group.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. One common method is the condensation of 2-chloro-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction are employed to confirm the molecular structure and purity of the compound.

Recent studies have highlighted the biological activities of methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. It is noted for its anti-inflammatory , analgesic , and calcium channel modulation effects.

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases.

- Analgesic Properties : Its ability to modulate pain pathways indicates that it could be developed into analgesic medications.

- Calcium Channel Modulation : The compound acts as a selective inhibitor of T-type calcium channels (Cav3.2) over L-type channels (Cav1.2), which may be beneficial in managing conditions associated with calcium channel dysregulation.

Therapeutic Potential

The diverse biological activities suggest several therapeutic applications:

- Pain Management : Given its analgesic properties, further research could lead to its development as a pain relief medication.

- Treatment of Inflammatory Diseases : Its anti-inflammatory effects may position it as a candidate for treating conditions like arthritis or other inflammatory disorders.

- Cardiovascular Health : By modulating calcium channels, it may also have implications in cardiovascular health management.

Case Studies

Several studies have documented the efficacy of this compound:

- Study on Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis .

- Calcium Channel Inhibition Research : Research utilizing whole-cell patch-clamp analysis showed that this compound selectively inhibited Cav3.2 channels with minimal effects on Cav1.2 channels .

- Analgesic Study : In pain models, the compound exhibited dose-dependent analgesic effects comparable to standard analgesics .

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Methoxy Groups : Chlorine substituents (e.g., 2-Cl or 4-Cl) enhance antimicrobial activity due to increased electrophilicity and membrane penetration . Methoxy groups (e.g., 3-OCH₃) improve solubility but reduce potency .

Ester Group Modifications

The ester moiety at position 3 significantly impacts pharmacokinetic properties:

Key Observations :

Antimicrobial Activity

- The target compound’s 2-chloro-3-methoxyphenyl group is structurally analogous to Ethyl 4-(2-chlorophenyl)-..., which showed MIC values of 12.5–25 µg/mL against Gram-positive and Gram-negative bacteria . Derivatives with nitro or hydroxyl groups (e.g., 3-OH-4-OCH₃) exhibit reduced antimicrobial efficacy but improved antioxidant capacity .

Enzyme Modulation

- Polyhydroquinolines with electron-withdrawing groups (e.g., Cl, NO₂) demonstrate stronger inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to methoxy-substituted analogs .

Biological Activity

Methyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 853328-40-2) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H21ClN2O2 |

| Molecular Weight | 356.8 g/mol |

| CAS Number | 853328-40-2 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The compound features a hexahydroquinoline core, which is known for its various pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of hexahydroquinoline exhibit promising anticancer properties. For example, research on related compounds indicated that certain derivatives could significantly enhance the sensitivity of resistant cancer cells to doxorubicin (DXR) by reversing multidrug resistance (MDR). Specifically:

- Compound 5c showed a notable increase in intracellular accumulation of rhodamine 123 (Rh123) in resistant MES-SA/Dx5 cells, indicating effective MDR reversal.

- The IC50 values for DXR were reduced by up to 88.7% when combined with these derivatives at specific concentrations .

The mechanism through which these compounds exert their effects often involves interaction with P-glycoprotein (P-gp), a key player in drug transport and resistance. Molecular dynamics simulations revealed that active compounds formed multiple hydrogen bonds with critical residues in P-gp, suggesting a competitive inhibition mechanism that enhances drug accumulation within resistant cells .

Cytotoxicity Profile

In assessing the safety profile of this compound:

- Cytotoxicity assays conducted on HEK293 cells (a non-cancerous cell line) showed that most derivatives exhibited no significant cytotoxicity at concentrations up to 25 µM, maintaining cell viability above 80% .

Study on Calcium Channel Modulation

A study focusing on calcium channel modulation demonstrated that hexahydroquinoline derivatives could influence calcium signaling pathways. The research indicated that these compounds might act as calcium antagonists in rat ileum tissues . This suggests potential applications in treating conditions linked to calcium dysregulation.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of related compounds revealed that specific substitutions on the hexahydroquinoline scaffold significantly influence biological activity. The presence of electron-withdrawing groups at certain positions was found to enhance anticancer efficacy and MDR reversal activity .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step Hantzsch-like reaction. A common approach includes:

- Step 1: Condensation of 2-chloro-3-methoxybenzaldehyde with a β-ketoester (e.g., methyl acetoacetate) to form an enamine intermediate under acid catalysis (e.g., acetic acid) .

- Step 2: Cyclization with a cyclohexanone derivative (e.g., dimedone) in solvent-free or ethanol-mediated conditions at 80–100°C for 6–12 hours .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Optimization tips: Use green catalysts (e.g., citric acid) to improve yields (up to 92%) and reduce side products .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR (1H/13C): Assigns proton environments (e.g., methyl groups at δ ~1.2–1.4 ppm) and carbonyl signals (δ ~168–170 ppm) .

- X-ray crystallography: Resolves the hexahydroquinoline core and substituent orientations. Software like SHELX or OLEX2 refines torsion angles and hydrogen-bonding networks .

- IR spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial: MIC values of 8–32 µg/mL against S. aureus and E. coli in agar diffusion assays .

- Anti-inflammatory: Inhibits COX-2 (IC₅₀ ~12 µM) in RAW 264.7 macrophage models .

- Low cytotoxicity: CC₅₀ > 100 µM in HEK-293 cell lines, suggesting therapeutic potential .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact bioactivity?

A comparative study of analogs reveals:

Q. How to resolve contradictions in crystallographic data for derivatives?

Discrepancies in torsion angles (e.g., C3-C4-C5-N1) arise from:

Q. What mechanistic insights explain its enzyme inhibition?

Molecular docking (AutoDock Vina) and MD simulations suggest:

- COX-2 binding: The chloro-methoxyphenyl group occupies the hydrophobic pocket, while the carbonyl oxygen forms a hydrogen bond with Arg120 .

- Selectivity: Methyl groups at positions 2 and 7 prevent off-target binding to COX-1 . Validate with mutagenesis studies (e.g., Arg120Ala mutants reduce inhibition by ~70%) .

Methodological Challenges

Q. How to design assays for evaluating metabolic stability?

- In vitro: Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS over 60 minutes .

- Key parameters: t₁/₂ > 30 min indicates moderate stability. Adjust methyl groups to reduce CYP3A4-mediated oxidation .

Q. What strategies improve solubility without compromising activity?

- Prodrug approach: Replace methyl ester with PEGylated carboxylate (LogP reduced from 3.2 to 1.9) .

- Co-crystallization: Use cyclodextrins to enhance aqueous solubility by 10-fold while retaining COX-2 affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.